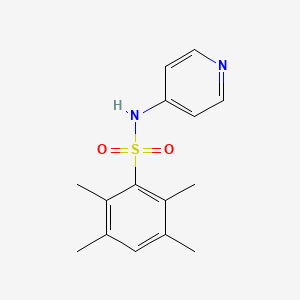

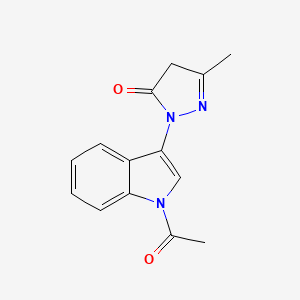

![molecular formula C7H5N7 B5578735 6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)

6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tetrazolo[1,5-b]pyridazine-containing molecules, such as 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine and 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine, involves straightforward two-step synthetic routes from commercially available reagents. These compounds exhibit excellent detonation performance and superior thermal stability, highlighting the synthetic versatility and potential of the tetrazolo[1,5-b]pyridazine framework for generating compounds with remarkable properties (Huang et al., 2020).

Molecular Structure Analysis

Structural analysis of tetrazolo[1,5-b]pyridazine derivatives through spectroscopic techniques and single-crystal X-ray diffraction has provided insights into their molecular configurations. For instance, compounds synthesized in this category have been shown to crystallize in specific systems, with molecular geometries that support their energetic and physical properties. Such analyses are fundamental for understanding the interaction between molecular structure and material performance (Sallam et al., 2021).

Chemical Reactions and Properties

Tetrazolo[1,5-b]pyridazine derivatives undergo various chemical reactions that are significant for their application in energetic materials. The synthesis process often involves reactions that introduce nitrogen-rich groups into the molecular framework, enhancing their performance as energetic compounds. These reactions contribute to the compounds' good thermal stability, high detonation properties, and low sensitivity, making them suitable for use in explosives and propellants (Chen et al., 2020).

Physical Properties Analysis

The physical properties of 6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine derivatives, such as thermal stability and crystal density, are crucial for their application in the field of energetic materials. These compounds are designed to exhibit high thermal stability, which is essential for safe handling and storage. Additionally, the crystal structure and density play a significant role in determining the detonation performance of these materials (Ogurtsov et al., 2018).

Chemical Properties Analysis

The chemical properties of tetrazolo[1,5-b]pyridazine derivatives, including their reactivity and potential for forming various functional groups, underpin their utility in energetic materials and other applications. The ability to undergo chemical modifications allows for the tuning of properties such as detonation velocity and pressure, making these compounds adaptable to specific requirements (Chen et al., 2020).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Therapeutic Potential

6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine is a derivative within the broader class of imidazo[1,2-b]pyridazine compounds, which have been extensively studied for their medicinal chemistry applications and therapeutic potential. This scaffold is pivotal in the design of bioactive molecules due to its structural versatility and pharmacokinetic properties. For instance, the successful kinase inhibitor ponatinib, featuring an imidazo[1,2-b]pyridazine core, underscores the resurgence in exploring these derivatives for potential therapeutic applications. These endeavors aim to unveil novel compounds with enhanced pharmacokinetic profiles and efficacy, leveraging the scaffold's inherent structural-activity relationships (SAR) (Garrido et al., 2021).

Antitumor Activity and Drug Resistance

The imidazotetrazine class, to which 6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine belongs, has been recognized for its DNA-methylating agents, such as temozolomide, showcasing significant antitumor activity. Despite its modest activity against certain tumor types, the potential of these compounds in combination therapies warrants further exploration in both adult and pediatric cancer treatments. This includes evaluating the methylation status of the O6-methylguanine DNA methyltransferase (MGMT) promoter as a predictive factor for efficacy, which could guide the development of novel therapeutics based on this scaffold (Barone et al., 2006).

Heterocyclic N-Oxide Derivatives

The heterocyclic N-oxide derivatives, including those synthesized from pyridazine, represent a crucial area of research due to their versatile synthetic intermediates and significant biological importance. These compounds have found applications in forming metal complexes, designing catalysts, asymmetric catalysis, and exhibiting potent anticancer, antibacterial, and anti-inflammatory activities. The exploration of heterocyclic N-oxide motifs, therefore, provides invaluable insights into the development of advanced chemistry and drug investigations, highlighting the potential for novel applications of imidazolyl-tetrazolopyridazine derivatives (Li et al., 2019).

Eigenschaften

IUPAC Name |

6-imidazol-1-yltetrazolo[1,5-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N7/c1-2-7(13-4-3-8-5-13)10-14-6(1)9-11-12-14/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJQZDUPHQCPCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NN=N2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5578676.png)

![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5578684.png)

![N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5578692.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578693.png)

![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5578696.png)

![2-[(2'-fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5578700.png)

![8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578712.png)

![2-(2-{[(3-hydroxy-3-pyrrolidinyl)methyl]amino}ethyl)-6-phenyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5578729.png)